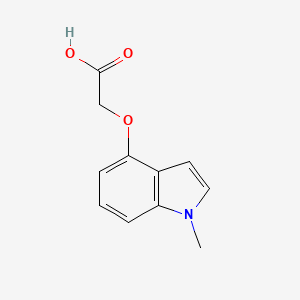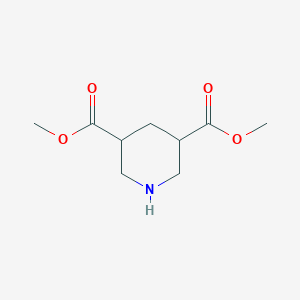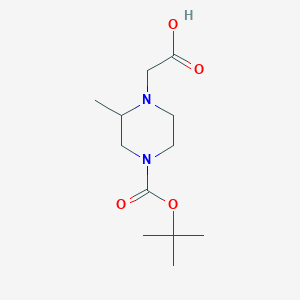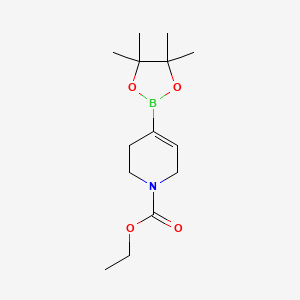![molecular formula C14H15NO2 B1391921 Ácido Spiro[indeno-1,4'-piperidina]-3-carboxílico CAS No. 936138-15-7](/img/structure/B1391921.png)
Ácido Spiro[indeno-1,4'-piperidina]-3-carboxílico
Descripción general
Descripción
Spiro[indene-1,4’-piperidine]-3-carboxylic acid is a spirocyclic compound that features a unique structure where an indene moiety is fused to a piperidine ring. This compound is part of a broader class of spiro compounds known for their three-dimensional architecture, which imparts significant biological activity and makes them attractive targets in drug discovery and development.
Aplicaciones Científicas De Investigación
Spiro[indene-1,4’-piperidine]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of biological processes.
Medicine: Due to its unique structure, it is
Mecanismo De Acción
Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiro compounds have become biological targets . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Safety and Hazards
Direcciones Futuras
Spirocycles play an important role in drug discovery and development . The development of efficient asymmetric approaches for constructing spirocyclic compounds has attracted much attention . The methods that are direct, catalytic, enantioselective, and atom economic and that rely on the use of commonly available starting materials are in high need .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,4’-piperidine]-3-carboxylic acid typically involves multi-component reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. This reaction is carried out in the presence of p-toluenesulfonic acid as a catalyst and ethanol as the reaction medium under reflux conditions . Another approach involves the use of microwave-assisted multicomponent reactions, which accelerate reaction rates and improve yields .
Industrial Production Methods
Industrial production of spiro[indene-1,4’-piperidine]-3-carboxylic acid often employs environmentally benign methods. For example, the use of iron (III) trifluoroacetate as a Lewis acid catalyst in aqueous micellar medium at ambient temperature has been reported . This method is advantageous due to its mild reaction conditions and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[indene-1,4’-piperidine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Propiedades
IUPAC Name |
spiro[indene-3,4'-piperidine]-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYEAPVXSDUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678292 | |
| Record name | Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936138-15-7 | |
| Record name | Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)

![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)


![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)

![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)


![Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391856.png)

![1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1391859.png)

